molecular formula C15H13BrN2O2S B12526581 Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- CAS No. 651707-04-9

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-

Cat. No.: B12526581
CAS No.: 651707-04-9
M. Wt: 365.2 g/mol
InChI Key: JGEZEEYVAIEALY-UHFFFAOYSA-N
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Description

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxomethyl group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the thioxomethyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thioxomethyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzamide derivatives that may lack this functional group.

Properties

CAS No.

651707-04-9

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

JGEZEEYVAIEALY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br

Origin of Product

United States

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